molecular formula C10H8N2O2 B13066392 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13066392
M. Wt: 188.18 g/mol
InChI Key: FYEGKRDRYFFRDR-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a hydroxyphenyl group attached to a pyrazole ring, with an aldehyde functional group at the 4-position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 4-hydroxybenzaldehyde with hydrazine hydrate in the presence of an acid catalyst to form the pyrazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the aldehyde group can undergo nucleophilic addition reactions with amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(4-Hydroxyphenyl)-2H-tetrazole-5-thione
  • 4-Hydroxyphenylpyruvate
  • 4-Hydroxyphenylacetic acid

Comparison: 1-(4-Hydroxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and an aldehyde functional group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 4-hydroxyphenylpyruvate and 4-hydroxyphenylacetic acid lack the pyrazole ring, which significantly alters their chemical behavior and biological interactions.

Properties

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

1-(4-hydroxyphenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H8N2O2/c13-7-8-5-11-12(6-8)9-1-3-10(14)4-2-9/h1-7,14H

InChI Key

FYEGKRDRYFFRDR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)O

Origin of Product

United States

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